molecular formula C12H19NO3 B2988661 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide CAS No. 1257547-29-7

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2988661
CAS No.: 1257547-29-7
M. Wt: 225.288
InChI Key: XMQOOYLZRHHOSL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of 5-methylfurfural with appropriate reagents to introduce the hydroxyethyl group, followed by the formation of the propanamide moiety. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of various chemicals and materials, particularly those derived from biomass.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide include other furan derivatives such as:

    5-methylfurfural: A precursor in the synthesis of the compound.

    Furan-3-carboxylates:

    2,5-dimethylfuran: Used as a biofuel and in various chemical syntheses. This compound is unique due to its specific functional groups and the combination of properties it exhibits, making it valuable for diverse applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8-5-6-10(16-8)9(14)7-13-11(15)12(2,3)4/h5-6,9,14H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQOOYLZRHHOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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